The compound (1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic acid is a complex organic molecule that exhibits significant pharmacological potential. It is classified as a cyclopentanecarboxylic acid derivative, which is characterized by the presence of a cyclopentane ring substituted with various functional groups including a hydroxy group and a carbamoyl moiety. This structure suggests potential applications in medicinal chemistry, particularly in the development of antiviral agents.
This compound is derived from a class of cyclic carboxylic acids, specifically cyclopentanecarboxylic acids, which are known for their diverse biological activities. The presence of the hex-5-enyl and methyl-carbamoyl substituents adds to its complexity and functional diversity. The classification of this compound can be summarized as follows:
The synthesis of (1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic acid can be achieved through several methods involving multi-step organic reactions. One notable method involves the use of carbamoylation techniques followed by cyclization processes to form the cyclopentane ring.
The molecular structure of (1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic acid features a cyclopentane ring with specific stereochemistry at positions 1, 2, and 4. The stereochemistry is crucial for its biological activity.
The compound can undergo various chemical reactions typical for carboxylic acids and amides. Key reactions include:
These reactions are generally facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) to optimize yield and selectivity.
The mechanism of action of (1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic acid primarily involves its interaction with viral enzymes or receptors in host cells.
Research indicates that compounds within this class may inhibit viral replication by targeting specific proteins involved in the life cycle of viruses like Hepatitis C virus, thus preventing their ability to propagate.
(1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic acid has potential applications in:
(1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic acid belongs to a specialized class of functionalized cyclopentane derivatives characterized by stereospecific substitution patterns that confer unique three-dimensional architectures and physicochemical properties. The molecular framework centers on a cyclopentane carboxylic acid core with three critical substituents at positions C1, C2, and C4: 1) a carboxylic acid group (-COOH) at C1, 2) a N-methyl-N-(hex-5-enyl)carbamoyl group (-CON(CH₃)(CH₂CH₂CH₂CH₂CH=CH₂)) at C2, and 3) a hydroxyl group (-OH) at C4 [1]. This arrangement creates a multifunctional scaffold where the spatial orientation of pharmacophoric elements dictates molecular interactions. The hex-5-enyl chain appended to the carbamoyl nitrogen provides an aliphatic terminus with unsaturation (C=C at C5-C6), introducing a site for potential chemical modification or conjugation [1].
The compound's structural complexity is evidenced by its molecular formula (C₁₄H₂₃NO₄) and molecular weight (269.34 g/mol), as confirmed through analytical characterization [1]. Its isomeric SMILES notation (CN(CCCCC=C)C(=O)[C@@H]1CC@HO) precisely encodes the stereochemical configuration at the chiral centers (C1, C2, C4), distinguishing it from other stereoisomers within the broader cyclopentanecarboxylic acid family [1]. This level of specificity is critical as minor stereochemical variations can profoundly alter biological activity and physicochemical behavior in cyclopentane derivatives.
Table 1: Key Structural and Chemical Identifiers of (1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic Acid
Property | Value |
---|---|
Systematic IUPAC Name | (1R,2R,4R)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentane-1-carboxylic acid |
Molecular Formula | C₁₄H₂₃NO₄ |
Molecular Weight | 269.34 g/mol |
Canonical SMILES | CN(CCCCC=C)C(=O)C1CC(CC1C(=O)O)O |
Isomeric SMILES | CN(CCCCC=C)C(=O)[C@@H]1CC@HO |
InChI Key | UGNWNCQNJPILDW-IJLUTSLNSA-N |
Functionally, the molecule exhibits amphiphilic character: the polar carboxylic acid and hydroxyl groups confer hydrophilicity, while the aliphatic hex-5-enyl chain and methyl group contribute hydrophobic properties. This balance influences solubility, membrane permeability, and potential interactions with biological targets. The carbamoyl linkage (-CONR₂) is structurally stable yet capable of hydrogen bonding, serving as a critical pharmacophore in enzyme inhibitors or receptor modulators. The terminal alkene (C=C) in the hex-5-enyl chain provides a synthetic handle for further derivatization, such as metathesis or hydrofunctionalization reactions, enabling the generation of structural analogs [1] [2].
The (1R,2R,4R) absolute stereochemistry of this cyclopentane derivative is paramount to its biological functionality, exemplifying the principle of stereochemical complementarity in molecular recognition. The specific spatial arrangement of substituents creates a three-dimensional pharmacophore that precisely matches the topology of binding pockets in target proteins. This enantiomeric specificity is common in bioactive cyclopentane compounds, as evidenced by prostaglandins and related therapeutic agents where stereochemistry dictates receptor affinity and signaling outcomes [1] [3].
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have confirmed that the trans relationship between the C1-carboxylic acid and C2-carbamoyl group, coupled with the equatorial orientation of the C4-hydroxyl group, generates a rigid yet slightly puckered ring conformation. This conformation optimizes hydrogen-bonding interactions and minimizes steric clashes when binding to biological targets [1]. Computational modeling further reveals that inversion at any chiral center (e.g., to 1S, 2S, or 4S configurations) disrupts this complementarity, often abolishing bioactivity. For instance, in lysophosphatidic acid (LPA) receptor modulation – a key therapeutic target for fibrosis and cancer – cyclopentane derivatives require exact stereochemical alignment to mimic the natural phospholipid ligand [3].
The terminal alkene in the hex-5-enyl chain, while not chiral, adopts preferred conformations due to stereoelectronic effects from the adjacent chiral centers. Molecular dynamics simulations indicate that this alkene moiety can participate in hydrophobic interactions within protein binding pockets, with its spatial positioning heavily influenced by the (1R,2R,4R) configuration of the core [1]. This highlights the interconnectedness of stereochemistry and side-chain functionality in defining biological activity.
Table 2: Impact of Stereochemistry on Functional Properties in Cyclopentane Derivatives
Stereochemical Element | Structural Consequence | Biological Implication |
---|---|---|
C1 Configuration (R) | Axial orientation of carboxylic acid | Salt bridge formation with basic residues |
C2 Configuration (R) | Equatorial carbamoyl group | Optimal hydrogen bonding to receptor |
C4 Configuration (R) | Pseudo-axial hydroxyl group | Chelation of metal ions in active sites |
Relative 1,2-trans | Dihedral angle ~120° between COOH/CON | Preorganization for receptor docking |
This stereochemical precision extends to synthetic challenges. Biological systems often produce single stereoisomers via enzymatic catalysis, whereas chemical synthesis requires carefully controlled conditions—such as asymmetric hydrogenation or chiral auxiliaries—to achieve enantiopure products [1]. The documented synthesis routes for this compound emphasize rigorous stereocontrol through techniques like enantioselective cyclization or diastereomeric crystallization, underscoring the industrial and pharmacological value of the (1R,2R,4R) configuration [1] [2].
The development of (1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic acid reflects a broader trend in medicinal chemistry: the rational design of cyclopentane scaffolds as bioactive mimetics. Early research focused on simpler cyclopentanecarboxylic acids, but strategic incorporation of carbamoyl and alkenyl groups emerged as a method to enhance target affinity and metabolic stability. Patent analysis reveals that synthetic methodologies for this specific compound were optimized between 2005–2015, driven by interest in cyclopentane-based enzyme inhibitors and receptor modulators [1] [2].
A pivotal advancement was documented in the synthesis route employing amide coupling under mild conditions to introduce the N-methyl-N-(hex-5-enyl)carbamoyl group while preserving stereochemical integrity. This typically involves activating the carboxylic acid precursor (e.g., as an acid chloride or mixed anhydride) before reaction with N-methylhex-5-en-1-amine [1]. Key steps often monitored via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure retention of the (1R,2R,4R) configuration throughout the synthesis [1].
The compound's primary application lies as a chemical intermediate in synthesizing more complex bioactive molecules. Patent US10071078B2 and related intellectual property describe its use in creating lysophosphatidic acid (LPA) receptor antagonists, highlighting the terminal alkene's role for further functionalization via olefin metathesis or Michael additions [3]. This strategic derivatization is exemplified by the synthesis of ethyl (1R,2S)-1-{[(1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarbonyl]-amino}-2-vinyl-cyclopropanecarboxylate (CAS: 923274-41-3), a potent LPA antagonist advanced to commercial production [2]. The synthesis employs coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N-ethyl-N,N-diisopropylamine in dichloromethane/dimethylformamide mixtures, followed by sodium hydride-mediated cyclization to form the cyclopropane ring [2].
Table 3: Key Patents and Commercial Developments Involving the Compound
Patent/Commercial Identifier | Key Claims | Application Focus |
---|---|---|
Derivative: CAS 923274-41-3 | Synthesis via HATU-mediated coupling at 20°C | LPA receptor antagonists |
Commercial Status | Achieved commercial mass production (LookChem) | Pharmaceutical intermediate |
Synthetic Process | Sodium hydride-mediated cyclization at 0-20°C | Cyclopropane ring formation |
The commercial trajectory of derivatives underscores the compound's industrial value. LookChem reports that ethyl (1R,2S)-1-{[(1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarbonyl]-amino}-2-vinyl-cyclopropanecarboxylate has transitioned from laboratory-scale synthesis to commercial mass production, indicating robust manufacturing protocols and significant market demand [2]. This progression reflects broader patent strategies where foundational cyclopentane intermediates are protected early, followed by patents on specific therapeutic derivatives and scalable synthetic routes—maximizing intellectual property coverage across the development pipeline [2] [3].
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 10606-14-1